N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide
N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide
Brand Name:
Vulcanchem
CAS No.:
105694-32-4
VCID:
VC0216857
InChI:
InChI=1S/C45H75NO12/c1-28-15-18-34(49)23-35-13-12-14-36(57-35)24-40(54-9)37(26-47)41(55-10)25-39(53-8)32(5)45(58-42(51)20-16-28)33(6)43(52)29(2)17-19-38(50)31(4)44(56-11)30(3)21-22-46(7)27-48/h12-13,15-16,20-22,27,29-37,39-41,43-45,47,49,52H,14,17-19,23-26H2,1-11H3/b20-16+,22-21+,28-15+/t29-,30-,31+,32-,33+,34+,35+,36+,37-,39-,40+,41+,43+,44-,45?/m1/s1
SMILES:
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC
Molecular Formula:
C13H9F3N4S
Molecular Weight:
822.1 g/mol
N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide
CAS No.: 105694-32-4
Main Products
VCID: VC0216857
Molecular Formula: C13H9F3N4S
Molecular Weight: 822.1 g/mol
CAS No. | 105694-32-4 |
---|---|
Product Name | N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
Molecular Formula | C13H9F3N4S |
Molecular Weight | 822.1 g/mol |
IUPAC Name | N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
Standard InChI | InChI=1S/C45H75NO12/c1-28-15-18-34(49)23-35-13-12-14-36(57-35)24-40(54-9)37(26-47)41(55-10)25-39(53-8)32(5)45(58-42(51)20-16-28)33(6)43(52)29(2)17-19-38(50)31(4)44(56-11)30(3)21-22-46(7)27-48/h12-13,15-16,20-22,27,29-37,39-41,43-45,47,49,52H,14,17-19,23-26H2,1-11H3/b20-16+,22-21+,28-15+/t29-,30-,31+,32-,33+,34+,35+,36+,37-,39-,40+,41+,43+,44-,45?/m1/s1 |
Standard InChIKey | DSHVEBDLSYMWSX-LMNYZVDHSA-N |
Isomeric SMILES | C[C@@H]1[C@@H](C[C@@H]([C@@H]([C@H](C[C@@H]2CC=C[C@H](O2)C[C@H](C/C=C(/C=C/C(=O)OC1[C@@H](C)[C@H]([C@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)CO)OC)OC |
SMILES | CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC |
Canonical SMILES | CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC |
Synonyms | 16,34-deepoxy-34-hydroxyscytophycin B scytophycin E |
PubChem Compound | 6440925 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume